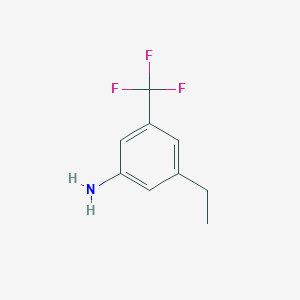

3-Ethyl-5-(trifluoromethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10F3N |

|---|---|

Molecular Weight |

189.18 g/mol |

IUPAC Name |

3-ethyl-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H10F3N/c1-2-6-3-7(9(10,11)12)5-8(13)4-6/h3-5H,2,13H2,1H3 |

InChI Key |

MNBPIOAXSFVBHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 5 Trifluoromethyl Aniline

Classical Multi-Step Synthetic Approaches

Classical syntheses of 3-Ethyl-5-(trifluoromethyl)aniline often involve a sequence of reactions to introduce the desired functional groups onto an aromatic ring. These methods provide a reliable, albeit sometimes lengthy, pathway to the target molecule.

Strategies Involving Pre-functionalized Aromatic Precursors

One such precursor is 3,5-bis(trifluoromethyl)aniline (B1329491), which can be used in the synthesis of various compounds. sigmaaldrich.com Another potential starting point is 3-bromo-5-trifluorobenzylaniline, which can undergo further reactions to introduce the ethyl group. chemicalbook.com

Introduction of the Trifluoromethyl Group via Established Reagents and Reactions

The introduction of the trifluoromethyl (CF3) group onto an aromatic ring is a key step and can be accomplished using several established methods. wikipedia.org These reactions are crucial for creating trifluoromethylated compounds, which are significant in various fields, including pharmaceuticals and agrochemicals. wikipedia.org

Common trifluoromethylating agents include trifluoromethyltrimethylsilane (TMSCF3), sodium trifluoroacetate, and trifluoroiodomethane. wikipedia.org For instance, TMSCF3, when activated by fluoride (B91410), can be used for the nucleophilic trifluoromethylation of various substrates, including anilines. wikipedia.org Another approach involves radical trifluoromethylation, where a trifluoromethyl radical is generated from reagents like trifluoroiodomethane in the presence of a radical initiator such as triethylborane. wikipedia.org Electrophilic trifluoromethylation reagents, though more challenging to generate, are also available. wikipedia.org

A specific example of introducing a trifluoromethyl group can be seen in the synthesis of related compounds, where a copper-catalyzed reaction is employed. researchgate.net

Formation of the Ethyl Substituent: Methodological Considerations

The introduction of the ethyl group can be achieved through various classical organic reactions. One common method is the Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring, followed by a reduction step. For example, the aniline (B41778) or a protected precursor can be acylated with acetyl chloride in the presence of a Lewis acid catalyst. The resulting acyl group is then reduced to an ethyl group, typically through a Clemmensen or Wolff-Kishner reduction.

Reductive Transformations for Amine Formation

The final step in many classical syntheses of anilines is the reduction of a nitro group to an amine. This transformation is a fundamental process in organic chemistry. A widely used method is the reduction of the corresponding nitroaromatic compound. For instance, 3-ethyl-5-(trifluoromethyl)nitrobenzene can be reduced to this compound.

Common reducing agents for this transformation include metals such as iron, zinc, or tin in the presence of an acid. cetjournal.it Another effective method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst. cetjournal.itbcrec.id

Modern and Sustainable Synthetic Routes

More contemporary approaches to the synthesis of this compound focus on improving efficiency, safety, and sustainability. These methods often employ advanced catalytic systems.

Catalytic Hydrogenation Protocols for Aniline Synthesis

Catalytic hydrogenation is a key technology for the synthesis of anilines from nitroaromatics due to its high efficiency and clean reaction profile. bcrec.idmt.com This method is widely used in large-scale industrial production. nih.gov

The process involves the reduction of a nitro group using hydrogen gas and a heterogeneous or homogeneous catalyst. bcrec.id Common catalysts include palladium, platinum, nickel, and rhodium supported on materials like carbon or alumina. bcrec.idnih.gov The choice of catalyst and reaction conditions, such as temperature and pressure, can significantly influence the reaction's selectivity and yield. nih.govoup.com For example, palladium-based catalysts are known for their high activity and selectivity in the hydrogenation of nitroaromatics. nih.gov

While generally efficient, catalytic hydrogenation of nitro compounds can be associated with safety risks due to the formation of unstable intermediates. mt.com Therefore, careful control of reaction parameters is crucial for a safe and effective process. mt.com

Reductive Amination Pathways

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. libretexts.org This process typically involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org For the synthesis of this compound, a logical precursor would be 3-ethyl-5-(trifluoromethyl)acetophenone.

The reaction proceeds via the initial formation of an imine from the ketone and an amine source, such as ammonia, followed by reduction. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. libretexts.org For instance, the commercial synthesis of amphetamine utilizes reductive amination of phenyl-2-propanone with ammonia over a nickel catalyst. libretexts.org

While direct literature for the reductive amination of 3-ethyl-5-(trifluoromethyl)acetophenone is not prevalent, the general applicability of this method is well-established. For example, ruthenium complexes have been used to catalyze the reductive amination of acetophenone (B1666503) using ammonium (B1175870) formate (B1220265) as the hydrogen and amine source, yielding α-phenylethylamine. sioc-journal.cn Furthermore, the water-tolerant catalyst B(C₆F₅)₃ has been shown to be effective for the reductive amination of various arylamines with ketones using hydrosilanes as the reductant, a process that is crucial as imine formation generates water. acs.org

Table 1: General Conditions for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Typical Conditions |

| Ketone/Aldehyde | Ammonia, Primary/Secondary Amine | NaBH₄, NaBH(OAc)₃, H₂/Catalyst | Methanol, Dichloromethane | Room Temperature to Mild Heating |

| Acetophenone | Ammonium Formate | RuCl₂(PPh₃)₃/Ligand | Not specified | 85 °C |

| Aldehydes/Ketones | Primary/Secondary Arylamines | B(C₆F₅)₃ / Me₂PhSiH | "Wet" Solvents | Raised Temperatures |

This table presents generalized conditions and specific examples from related reactions.

Transition Metal-Free Approaches to Anilines with Complex Substitution Patterns

The development of synthetic methods that avoid transition metals is a significant goal in modern organic chemistry, often leading to lower costs, reduced toxicity, and simplified purification. Several metal-free strategies exist for the synthesis of complex anilines.

One approach involves the amination of arylboronic acids. A mild, transition-metal-free method has been developed for the synthesis of primary anilines from functionalized arylboronic acids using hydroxylamine-O-sulfonic acid (HSA) as a common and inexpensive electrophilic nitrogen source under basic aqueous conditions. acs.org This method is particularly effective for electron-rich substrates but can also be applied to electron-deficient substrates at higher temperatures. acs.org This could be a viable route starting from 3-ethyl-5-(trifluoromethyl)phenylboronic acid.

Another strategy involves the direct C-H functionalization of aromatic rings. While often metal-catalyzed, some metal-free versions have been developed. For instance, a method for the direct Csp²−H radical thiocyanation of free anilines has been developed under transition-metal-free conditions using potassium SCN as the source and potassium persulfate as the oxidant. researchgate.net Although this demonstrates a different functionalization, it highlights the potential for metal-free C-H activation on aniline rings.

Furthermore, novel syntheses from benzyl (B1604629) azides have been reported as a green chemistry approach. A unique method was developed to generate substituted anilines from benzyl azides bearing electron-withdrawing groups at the ortho or para position. chemrxiv.org This approach is noted for being simple, fast, and efficient at room temperature. chemrxiv.org

Green Chemistry Principles in Synthesis (e.g., Microwave-Promoted Condensations)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Microwave-assisted synthesis is a prominent technique in this area, often leading to dramatically reduced reaction times, increased yields, and minimized side reactions. nih.govmdpi.com

Microwave irradiation has been successfully employed for the synthesis of various fluorinated compounds. For instance, the condensation of trifluoromethyl ketones with primary amines to form trifluoromethyl-imines is significantly accelerated under microwave conditions using solid acid catalysts like K-10 Montmorillonite. nih.gov This method is often solvent-free, further enhancing its green credentials. nih.gov Such an approach could be applied to the synthesis of imine precursors to this compound.

The synthesis of substituted anilines from isatoic anhydride (B1165640) derivatives has also been developed as a green, rapid, and scalable method that proceeds efficiently at room temperature. nih.govresearchgate.net Additionally, catalyst- and additive-free methods for synthesizing N-substituted anilines from cyclohexenones and primary amines have been reported, proceeding through an imine condensation–isoaromatization pathway under mild conditions. beilstein-journals.org

Table 2: Examples of Microwave-Assisted Synthesis of Fluorine-Containing Heterocycles and Precursors

| Reactants | Catalyst/Conditions | Product Type | Advantages |

| Trifluoromethyl ketone, primary amine | K-10 Montmorillonite, MW, 175 °C, solvent-free | Trifluoromethyl-imine | Short reaction times, high yields, environmentally benign. nih.gov |

| 5-trifluoromethyl-3-aminopyrazole, 1,1,1-trihalo-4-alkoxy-3-alken-2-ones | Toluene, MW | Pyrazolo[1,5-a]pyrimidines | High purity, excellent yields, reduced by-products. researchgate.net |

| Lactams, 4-iodoaniline | CuI, DMEDA, MW, 160 °C | N-arylated lactams | Reduced reaction time, excellent yields. mdpi.com |

This table showcases the application of microwave synthesis in related fluorinated compounds.

Enantioselective Synthesis of Chiral Derivatives

While this compound itself is achiral, it serves as a crucial precursor for the synthesis of chiral molecules, where the stereochemistry is vital for their biological activity or function. nih.gov The development of catalytic enantioselective methods to produce these derivatives is a key area of research.

One major strategy is the catalytic enantioselective reduction of trifluoromethyl-substituted imines derived from anilines like this compound. nih.gov These reductions can be achieved through transfer hydrogenation using catalysts like Ru-amino alcohol complexes or through the use of chiral phosphoric acids with reducing agents such as benzothiazoline. nih.gov The resulting α-trifluoromethyl amines are valuable building blocks. nih.gov

Another powerful approach is the biocatalytic N-H bond insertion reaction. Engineered variants of cytochrome c₅₅₂ have been used to catalyze the asymmetric N-H carbene insertion of anilines into 2-diazotrifluoropropanoates. acs.orgnih.gov This method allows for the synthesis of chiral α-trifluoromethyl amino esters with high yields and excellent enantioselectivity. acs.orgnih.gov Notably, by engineering the protein and tuning the diazo reagent, either enantiomer of the product can be accessed. acs.orgnih.gov

Furthermore, chiral diamine derivatives can be accessed through stereoselective copper-catalyzed reductive coupling of imines with chiral allenamides, providing chiral 1,2-diamino synthons as single stereoisomers. nih.gov This highlights the utility of imines derived from anilines in complex, stereoselective C-C bond-forming reactions.

Reactivity and Mechanistic Investigations of 3 Ethyl 5 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 3-Ethyl-5-(trifluoromethyl)aniline towards electrophilic attack is significantly influenced by the electronic properties of its substituents: the ethyl group and the trifluoromethyl group.

The directing effects of the substituents on the benzene (B151609) ring determine the position of an incoming electrophile. In this compound, the amine (-NH2) group is a powerful activating group and an ortho-, para- director. The ethyl (-CH2CH3) group is a weakly activating group and also an ortho-, para- director. In contrast, the trifluoromethyl (-CF3) group is a strong deactivating group and a meta- director. vaia.comyoutube.com

The positions ortho and para to the strongly activating amino group are at C2, C4, and C6. The ethyl group directs to its ortho (C2, C6) and para (C4) positions. The trifluoromethyl group directs to its meta positions (C2, C6). Therefore, all three groups direct incoming electrophiles to the C2, C4, and C6 positions. The synergistic directing effect of these groups makes the C2, C4, and C6 positions the most likely sites for electrophilic aromatic substitution.

| Substituent | Electronic Effect | Directing Influence |

| -NH₂ (Amino) | Strong Activator | Ortho, Para |

| -CH₂CH₃ (Ethyl) | Weak Activator | Ortho, Para |

| -CF₃ (Trifluoromethyl) | Strong Deactivator | Meta |

This table summarizes the electronic effects and directing influences of the substituents on the aromatic ring of this compound.

Reactions Involving the Amine Functionality

The amine group of this compound is a key site of reactivity, participating in a variety of chemical transformations.

The amine group of this compound can undergo various derivatization reactions.

Schiff Base Formation: Primary amines, such as this compound, react with aldehydes or ketones in a condensation reaction to form Schiff bases (imines). nih.gov These reactions are often carried out in an alcoholic solvent. acs.org For example, the reaction of 3-(trifluoromethyl)aniline (B124266) with 2-hydroxy-3-ethoxybenzaldehyde yields a Schiff base. acs.org

Acylation: The aniline (B41778) nitrogen can be acylated by reacting with acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide. For instance, anilines react with acetic anhydride (B1165640) in a nucleophilic substitution reaction to form acetanilides. byjus.com

| Reaction Type | Reactant | Functional Group Formed |

| Schiff Base Formation | Aldehyde or Ketone | Imine (-C=N-) |

| Acylation | Acid Chloride or Anhydride | Amide (-NH-C=O) |

This table outlines common derivatization reactions of the amine functionality in this compound.

Primary aromatic amines can be converted to diazonium salts through a process called diazotization. This involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). libretexts.orgscielo.br

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgbyjus.com The Sandmeyer reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. libretexts.orgwikipedia.org This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. libretexts.orgwikipedia.org Sandmeyer-type reactions can also be used for trifluoromethylation. wikipedia.orgbyjus.com

Transformations at the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a key functional group in many pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability and bioavailability. rsc.orgacs.org The direct functionalization of the strong carbon-fluorine (C-F) bonds within this group presents a significant synthetic challenge and an area of active research. rsc.orgnih.gov

Reactions Leading to Fluoride (B91410) Elimination

While specific studies detailing fluoride elimination from this compound are not prevalent in the searched literature, the general reactivity of trifluoromethylated arenes suggests that such reactions are challenging. The C-F bond is the strongest single bond to carbon, and its strength increases with the number of fluorine atoms on the same carbon. nih.gov However, methods for the selective activation and functionalization of a single C-F bond in ArCF3 compounds are being developed. These often involve transition-metal catalysis or photoredox catalysis to achieve monodefluorination, transforming the ArCF3 group into an ArCF2R or ArCF2H moiety. nih.govrsc.org These transformations are crucial for the diversification of trifluoromethyl arenes in medicinal chemistry. nih.gov

Functionalization via C-F Bond Activation in Trifluoromethylated Aromatics

The activation of C-F bonds in trifluoromethylated aromatic compounds is a powerful strategy for creating partially fluorinated intermediates from readily available polyfluorinated starting materials. rsc.org This approach is of great importance in the synthesis of novel organofluorine compounds with desirable properties for pharmaceuticals and functional materials. rsc.org

Several strategies have been developed for C-F bond activation, including the use of:

Transition metal complexes rsc.org

Main-group Lewis acids rsc.org

Base-conditions rsc.org

Single-electron transfer (SET) via low-valent metals or photoredox catalysis rsc.orgresearchgate.net

Recent advancements have focused on photoredox catalysis, which allows for the C-F bond activation of trifluoromethyl arenes and subsequent coupling with various nucleophiles, such as carbazoles and aromatic amines, to form new C-N bonds. researchgate.net The selectivity of these reactions can often be tuned by the choice of ligands. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

C-N Coupling Applications in Synthesis

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of arylamines. acs.org These methods are crucial in medicinal chemistry, natural product synthesis, and materials science. acs.orgrsc.org The development of sophisticated ligands and precatalysts has led to highly general and reliable protocols for coupling a wide range of amines and aryl halides. acs.org For instance, the palladium-catalyzed arylation of primary anilines is a versatile method for constructing nitrogen-containing heterocyclic compounds through tandem intermolecular and intramolecular C-N bond formation. acs.org Nickel-catalyzed C-N bond formation has also emerged as a powerful alternative, with the development of novel precatalysts expanding the scope to include a variety of nucleophiles and electrophiles under milder conditions. mit.edu

Trifluoromethylarylation of Alkenes Utilizing Anilines

A novel and significant application involving anilines is the trifluoromethylarylation of alkenes. nih.govcsic.esnih.gov This reaction allows for the simultaneous introduction of a trifluoromethyl group and an aryl group across a double bond. csic.es A recently developed method achieves this transformation using anilines as the aryl source without the need for transition metals, photocatalysts, or additives. nih.govcsic.esnih.gov

This reaction's success hinges on the use of hexafluoroisopropanol (HFIP) as a unique solvent. nih.govcsic.esnih.gov Mechanistic studies, including NMR and cyclic voltammetry, have revealed that HFIP establishes a hydrogen-bonding network with both the aniline and a trifluoromethyl hypervalent iodine reagent. nih.govcsic.esnih.gov This interaction alters the reactivity of the aniline, directing the reaction to the para-position of the aromatic ring, and activates the trifluoromethylating agent, leading to high selectivity and efficiency. nih.govcsic.esnih.gov The reaction proceeds under mild conditions and is atom-economical. csic.es

Table 1: Trifluoromethylarylation of Alkenes with Anilines - Key Features

| Feature | Description | Reference |

|---|---|---|

| Aryl Source | Anilines (non-prefunctionalized) | nih.govcsic.es |

| Trifluoromethyl Source | Trifluoromethyl hypervalent iodine reagent | nih.govcsic.es |

| Catalyst/Promoter | None (reaction promoted by HFIP solvent) | nih.govcsic.esnih.gov |

| Key Solvent | Hexafluoroisopropanol (HFIP) | nih.govcsic.esnih.gov |

| Mechanism | Hydrogen-bonding network between HFIP, aniline, and reagent | nih.govcsic.esnih.gov |

| Advantages | Mild conditions, no additives, no transition metals, atom-economical | csic.es |

Advanced Reaction Pathways and Mechanistic Elucidation

Understanding the detailed mechanisms of reactions involving anilines is crucial for optimizing existing methods and developing new transformations. Kinetic and mechanistic studies of reactions between anilines and various reagents have provided valuable insights. For example, studies on the reaction of anilines with chloramine (B81541) T to form N-chloroanilines have shown a fractional-order dependence on the amine concentration. rsc.org This observation suggests a mechanism involving the rapid, reversible formation of a complex between the reactants, followed by a slower, rate-determining decomposition of this complex. rsc.org By analyzing the reaction kinetics, it is possible to determine the equilibrium constant for complex formation and the rate constant for its decomposition. rsc.org Such detailed mechanistic work, often supported by computational studies, is essential for advancing the field of organic synthesis. d-nb.info

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Ethyl 5 Trifluoromethyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-Ethyl-5-(trifluoromethyl)aniline. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can map out the complete atomic connectivity and gain insights into the molecule's three-dimensional structure.

¹H and ¹³C NMR for Detailed Structural Assignment and Conformational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed picture of the hydrocarbon framework of this compound.

The ¹H NMR spectrum is characterized by distinct signals for the ethyl and aromatic protons. The ethyl group gives rise to a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The chemical shift of the methylene protons is influenced by the adjacent aromatic ring. The three aromatic protons appear in the downfield region, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the amino group significantly influence the electronic environment of the aromatic protons. The amino (-NH₂) protons typically appear as a broad singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum shows two signals for the ethyl group and six distinct signals for the aromatic carbons, reflecting the meta-substitution pattern. The carbon atom attached to the trifluoromethyl group appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents; for instance, the carbon attached to the amino group (C-1) is shielded, while the carbon attached to the trifluoromethyl group (C-5) is significantly deshielded. mdpi.com

Conformational analysis, particularly concerning the orientation of the ethyl and amino groups relative to the benzene (B151609) ring, can be inferred from subtle changes in chemical shifts and through advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on data from analogous compounds such as 3-ethylaniline (B1664132) chemicalbook.com, 3-(trifluoromethyl)aniline (B124266) nih.govuq.edu.au, and 3-bromo-5-(trifluoromethyl)aniline (B1272211) nih.gov.

¹⁹F NMR for Trifluoromethyl Group Characterization and Electronic Environment

Fluorine-19 (¹⁹F) NMR is a highly specific and sensitive technique for characterizing the trifluoromethyl (-CF₃) group. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals without the background noise common in other forms of NMR. acs.orgchemicalbook.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, as the three fluorine atoms of the -CF₃ group are chemically equivalent and typically show no coupling to the distant aromatic protons. The chemical shift of this signal is highly indicative of the electronic environment around the -CF₃ group. rsc.org The presence of the electron-donating amino group and the alkyl ethyl group influences the shielding of the fluorine nuclei. The typical chemical shift for an aromatic -CF₃ group is around -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgacs.org This technique is also exceptionally useful for quantifying fluorinated compounds in mixtures and for identifying impurities. acs.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Elucidation

While 1D NMR spectra provide fundamental information, complex structures and subtle isomeric differences often require two-dimensional (2D) NMR techniques for complete elucidation.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent protons on the aromatic ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would display cross-peaks connecting each proton signal to its corresponding carbon signal (e.g., the -CH₂- proton signal to the -CH₂- carbon signal), allowing for unambiguous assignment of the ¹³C spectrum.

Together, these 2D NMR methods provide a robust and definitive confirmation of the molecular structure of this compound and its derivatives.

Vibrational Spectroscopy Applications (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," providing valuable information about the functional groups present.

Analysis of Characteristic Functional Group Vibrations

The FTIR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its primary functional groups.

N-H Vibrations: The amino group (-NH₂) gives rise to two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. A scissoring (bending) vibration is typically observed around 1600-1650 cm⁻¹. researchgate.net

C-H Vibrations: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹.

C-F Vibrations: The trifluoromethyl group is characterized by very strong and intense absorption bands in the infrared spectrum, typically in the 1100-1350 cm⁻¹ region, corresponding to the C-F stretching modes. researchgate.net

C=C and C-N Vibrations: Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ range. The C-N stretching vibration is usually found in the 1250-1350 cm⁻¹ region.

Table 2: Characteristic FTIR and Raman Vibrational Frequencies for this compound Assignments are based on data from analogous compounds like 2-chloro-5-(trifluoromethyl)aniline researchgate.net and 3-bromo-5-(trifluoromethyl)aniline nih.gov.

Investigating Substituent Effects on Vibrational Modes

The positions and electronic nature of the ethyl, amino, and trifluoromethyl groups have a discernible effect on the vibrational frequencies of the benzene ring. The electron-donating amino group and the electron-withdrawing trifluoromethyl group perturb the electron density of the ring, which in turn shifts the frequencies of the C=C stretching and C-H bending modes. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to precisely assign these vibrational modes and to understand how substituent effects are transmitted through the molecular framework. researchgate.net For example, the barrier to the inversion of the amino group is influenced by the electronic effects of the ring substituents, a phenomenon that can be studied using far-infrared spectroscopy. researchgate.net

Mass Spectrometry for Mechanistic Investigations and Purity Profiling

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound and its analogues, offering high sensitivity and structural information. Its application ranges from the precise determination of molecular weights to the real-time monitoring of chemical reactions and the identification of minute impurities.

High-Resolution Mass Spectrometry for Exact Mass Determination of Intermediates and Products

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a compound, which is fundamental for identifying reaction intermediates, final products, and byproducts in the synthesis of this compound.

The theoretical exact mass of a related compound, 3-(trifluoromethyl)aniline, is 161.04523368 Da. nih.gov In a typical HRMS analysis of a synthetic product, the experimentally measured mass would be compared to the theoretical masses of all possible elemental compositions. A close match provides strong evidence for the identity of the compound. For instance, in the synthesis of derivatives of this compound, HRMS can be used to confirm the structure of the final product and any isolable intermediates. In a study on the synthesis of 2-aminoaryl quinoxalines, HRMS was used to confirm the elemental composition of the products, such as 2-(3-(m-Tolyl)quinoxalin-2-yl)aniline, with the calculated m/z for [M+H]⁺ being 312.1495 and the found value being 312.1520. acs.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Modern HRMS techniques, such as those utilizing Orbitrap or time-of-flight (TOF) analyzers, are often coupled with liquid chromatography (LC) or gas chromatography (GC) to separate complex mixtures before analysis. researchgate.netnih.gov This hyphenated approach is particularly powerful for identifying components in a reaction mixture.

Table 1: Illustrative HRMS Data for a Related Trifluoromethylaniline

| Compound | Formula | Theoretical m/z [M+H]⁺ | Observed m/z |

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 162.0525 | 162.0522 |

Data sourced from a study on 3-(Trifluoromethyl)aniline. nih.gov

Application in Reaction Monitoring and Impurity Profiling

The ability to rapidly acquire mass spectra makes MS an ideal technique for the real-time monitoring of chemical reactions. nih.gov By tracking the consumption of reactants and the formation of products and intermediates over time, a detailed kinetic profile of the reaction can be constructed. This information is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize the formation of impurities. Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer allow for the direct analysis of reaction mixtures with minimal sample preparation. waters.com

Impurity profiling is a critical aspect of pharmaceutical development and chemical manufacturing. Even small amounts of impurities can affect the efficacy and safety of the final product. nih.gov LC-MS and GC-MS are powerful tools for the detection, identification, and quantification of impurities.

A study on the impurity profiling of 3-bromo-5-(trifluoromethyl)aniline, a structurally similar compound, demonstrated the power of coupling liquid chromatography with solid-phase extraction and nuclear magnetic resonance (LC-SPE/NMR), alongside mass spectrometry. nih.gov In this study, three main impurities were separated and identified as di-bromo derivatives of 3-(trifluoromethyl)aniline. This approach allowed for the definitive structural elucidation of unknown impurities present in the starting material. Similarly, in the production of this compound, such techniques would be employed to identify and control impurities arising from starting materials, side reactions, or degradation.

Table 2: Impurities Identified in a Related Trifluoromethylaniline Derivative

| Parent Compound | Impurity Type | Method of Identification |

| 3-bromo-5-(trifluoromethyl)aniline | Di-bromo derivatives of 3-(trifluoromethyl)aniline | LC-SPE/NMR, MS |

Based on findings from the impurity profiling of 3-bromo-5-(trifluoromethyl)aniline. nih.gov

X-ray Diffraction Analysis

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a solid, which is crucial for understanding the properties of crystalline materials.

Single Crystal X-ray Diffraction for Solid-State Structure Determination of Derivatives

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule's structure, including bond lengths, bond angles, and torsion angles, can be generated. This technique is invaluable for confirming the stereochemistry and conformation of derivatives of this compound.

Table 3: Illustrative Crystallographic Data for a Derivative Containing a Trifluoromethyl-Phenyl Group

| Compound | Crystal System | Space Group | Key Structural Features |

| N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide | Monoclinic | P2₁/c | Detailed bond lengths and angles of the trifluoromethyl-phenyl group. |

Data from the crystal structure of N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide. uzh.ch

Co-crystal and Supramolecular Assembly Analysis

The study of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a rapidly growing area of crystal engineering. The formation of co-crystals can significantly alter the physical properties of a compound, such as solubility and melting point. The hydrogen bonding capabilities of the aniline (B41778) group and the potential for halogen bonding involving the fluorine atoms of the trifluoromethyl group in this compound make it a candidate for co-crystal formation.

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. Chiroptical techniques, such as electronic circular dichroism, are essential for studying chiral molecules.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For aromatic compounds like this compound, the absorption bands in the UV region correspond to π-π* electronic transitions within the benzene ring. The positions and intensities of these bands can be influenced by the substituents on the ring. For example, the UV spectrum of the related 3-(trifluoromethyl)aniline shows an absorption maximum at 263 nm. nih.gov The introduction of an ethyl group at the 3-position would be expected to cause a slight shift in this absorption maximum. Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), can be used to predict and interpret the UV-Vis spectra of these compounds. waters.com

Table 4: UV Absorption Data for a Related Aniline

| Compound | Solvent | λmax (nm) |

| 3-(Trifluoromethyl)aniline | Not specified | 263 |

Data from the Sadtler Research Laboratories Spectral Collection. nih.gov

For chiral derivatives of this compound, electronic circular dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration and studying conformational changes. nih.gov ECD measures the differential absorption of left and right circularly polarized light. Chiral molecules will exhibit a characteristic ECD spectrum, and the sign and intensity of the Cotton effects can be correlated to the molecule's stereochemistry. beilstein-journals.orgnih.gov While no specific chiroptical studies on derivatives of this compound have been reported, this technique would be essential for the characterization of any enantiomerically pure derivatives.

Computational and Theoretical Investigations of 3 Ethyl 5 Trifluoromethyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. google.comarxiv.org It is frequently employed to predict the geometric and electronic properties of molecules with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of 3-Ethyl-5-(trifluoromethyl)aniline involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For substituted anilines, the geometry of the amino group (-NH2) relative to the benzene (B151609) ring is of particular interest. In aniline (B41778) itself, the nitrogen atom is slightly pyramidalized. umn.edujournaleras.com The presence of both an electron-donating ethyl group and a strongly electron-withdrawing trifluoromethyl group at the meta positions will influence the planarity of the amino group and the bond lengths and angles of the entire molecule.

The ethyl group, being an electron-donating group, is expected to increase the electron density on the benzene ring, which can affect the C-N bond length and the pyramidalization at the nitrogen atom. chemistrysteps.com Conversely, the trifluoromethyl group is a potent electron-withdrawing group, which decreases the electron density of the ring. chemistrysteps.comacs.org DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would precisely quantify these structural parameters. aljest.netnih.gov

The electronic structure analysis would reveal the distribution of electrons within the molecule. The presence of the electronegative fluorine atoms in the trifluoromethyl group will lead to a significant polarization of the C-F bonds, creating a region of low electron density around this substituent. acs.org The amino group, being a strong electron-donating group, will increase the electron density at the ortho and para positions relative to itself, although this effect will be modulated by the meta-directing nature of both substituents.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value/Trend | Rationale |

| C-N Bond Length | Shorter than in aniline | Increased double bond character due to electron delocalization. |

| C-CF3 Bond Length | Standard single bond length | Typical for trifluoromethyl-aryl compounds. |

| N-H Bond Lengths | Standard single bond lengths | Less affected by ring substituents. |

| C-N-H Bond Angles | Close to 120° | Indicative of sp2 hybridization of nitrogen. |

| Dihedral Angle (H-N-C-C) | Non-zero | Reflecting the pyramidal nature of the amino group. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting its nucleophilic character. The electron-donating ethyl group will likely contribute to raising the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO, on the other hand, is anticipated to have significant contributions from the trifluoromethyl group and the aromatic ring, indicating the sites susceptible to nucleophilic attack. The electron-withdrawing nature of the trifluoromethyl group will lower the energy of the LUMO. rsc.org

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high | Increased nucleophilicity and susceptibility to oxidation. |

| LUMO Energy | Relatively low | Increased electrophilicity and susceptibility to reduction. |

| HOMO-LUMO Gap | Moderate | Indicative of a balance between stability and reactivity. |

| HOMO Distribution | Concentrated on the aniline ring and nitrogen atom | Site of electrophilic attack. |

| LUMO Distribution | Significant contribution from the trifluoromethyl group and aromatic ring | Site of nucleophilic attack. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.dereadthedocs.io It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). avogadro.ccblogspot.com These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map is predicted to show a region of high negative potential around the nitrogen atom of the amino group, confirming its role as a primary site for electrophilic attack. The aromatic ring will also exhibit negative potential, particularly at the ortho and para positions relative to the amino group, though modulated by the meta-substituents. In contrast, a significant region of positive potential is expected around the hydrogen atoms of the amino group and, most notably, around the trifluoromethyl group due to the high electronegativity of the fluorine atoms. journaleras.com This positive region on the trifluoromethyl group indicates its susceptibility to nucleophilic interaction.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles. researchgate.netucsb.edu

Transition State Characterization and Reaction Pathways

Transition state theory is a cornerstone of understanding reaction kinetics. mdpi.com For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can be used to locate the transition state structures. byjus.comresearchgate.net A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for determining the reaction rate. ucsb.edu

For an electrophilic substitution reaction, the reaction pathway would involve the attack of an electrophile on the electron-rich aromatic ring. The amino group strongly directs incoming electrophiles to the ortho and para positions. However, in this compound, both meta positions relative to the amino group are occupied. Therefore, electrophilic attack would be directed to the positions ortho and para to the amino group that are not sterically hindered. Computational modeling can determine the relative activation energies for attack at the different available positions on the ring, thus predicting the regioselectivity of the reaction. The transition state would resemble a Wheland intermediate (a sigma complex), with the electrophile bonded to the ring and the positive charge delocalized over the aromatic system.

Energy Profiles and Reaction Kinetics

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. youtube.comresearchgate.net This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics. The height of the energy barrier from the reactants to the transition state (the activation energy) is the primary determinant of the reaction rate.

For a typical electrophilic substitution on this compound, the energy profile would show the initial formation of a reactant complex, followed by the transition state leading to the sigma complex intermediate, and finally the deprotonation step to form the product. DFT calculations can provide the Gibbs free energy of activation (ΔG‡), which can be used in the Eyring equation to estimate the rate constant of the reaction. koreascience.kr By comparing the activation energies for different reaction pathways, the most favorable mechanism can be identified.

Table 3: Hypothetical Energy Profile Data for Electrophilic Bromination of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Aniline + Br2) | 0.0 | Starting materials |

| Transition State 1 | +15.2 | Formation of the sigma complex |

| Sigma Complex Intermediate | +5.8 | Wheland intermediate |

| Transition State 2 | +2.1 | Deprotonation |

| Products (Bromoaniline + HBr) | -10.5 | Final products |

Note: The values in this table are hypothetical and serve as an illustrative example of what a calculated energy profile might look like.

Analysis of Substituent Effects on Aromaticity and Reactivity

The ethyl group is an electron-donating group (EDG) through the inductive effect (+I), pushing electron density into the aromatic ring. Conversely, the trifluoromethyl group is a potent electron-withdrawing group (EWG) due to the strong negative inductive effect (-I) of the three fluorine atoms. This push-pull electronic arrangement creates a complex electron density distribution across the aromatic system.

Computational studies on related substituted anilines and other aromatic systems utilize methods like Density Functional Theory (DFT) to analyze these effects. niscpr.res.inresearchgate.net Key descriptors derived from these calculations, such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps, provide quantitative insights into reactivity. niscpr.res.in

Aromaticity: The interplay of electron-donating and electron-withdrawing groups can influence the aromaticity of the benzene ring. While significant deviation from planarity is not expected, the electronic delocalization can be perturbed. Aromaticity can be quantified computationally through indices such as the Nucleus-Independent Chemical Shift (NICS), which can reveal subtle changes in the ring current due to substituent effects.

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. The presence of both EDG and EWG on the ring is expected to reduce the HOMO-LUMO gap compared to unsubstituted aniline, suggesting increased polarizability and potential for charge-transfer interactions. researchgate.net

Table 1: Predicted Substituent Effects on the Properties of this compound

| Property | Effect of -C₂H₅ (Ethyl) Group | Effect of -CF₃ (Trifluoromethyl) Group | Net Predicted Effect on the Ring |

| Electron Density | Increases (Donating, +I Effect) | Strongly Decreases (Withdrawing, -I Effect) | Overall deactivated compared to aniline, with localized areas of varied electron density. |

| Reactivity to Electrophiles | Activating | Strongly Deactivating | Deactivated, but substitution is directed by the -NH₂ group to positions 2, 4, and 6. |

| HOMO Energy | Raises Energy Level | Lowers Energy Level | HOMO energy is expected to be lower than in ethylaniline but higher than in trifluoromethylaniline. |

| LUMO Energy | Minor effect, slightly raises energy | Significantly Lowers Energy Level | LUMO energy is significantly lowered, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Decreases Gap | Decreases Gap | The energy gap is narrowed, influencing its electronic absorption properties. researchgate.net |

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. For this compound, MD simulations can elucidate how the molecule behaves in different environments, such as in aqueous solution or interacting with a biological target. nih.gov

The simulation process typically begins with a 3D model of the molecule, which is then placed in a simulation box, often filled with solvent molecules like water, to mimic physiological or solution-phase conditions. nih.govajchem-a.com The system's energy is minimized to remove any unfavorable starting conformations. The simulation then proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over a set period, typically nanoseconds to microseconds.

Key insights from MD simulations of this compound would include:

Conformational Dynamics: Analysis of the simulation trajectory can reveal the preferred rotational states (rotamers) of the ethyl and trifluoromethyl groups. It can also show the dynamics of the amine group's pyramidal inversion.

Solvation and Hydration: MD simulations can map the distribution of solvent molecules around the aniline derivative, identifying key hydrogen bonding interactions between the amine group and water, as well as the hydrophobic interactions around the aromatic ring and its substituents.

Interaction Studies: If studying the molecule's interaction with a protein or other receptor, MD simulations can assess the stability of the binding pose. ajchem-a.com Analyses such as Root Mean Square Deviation (RMSD) can indicate the stability of the ligand within a binding site, while Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the molecule. ajchem-a.com The number and lifetime of hydrogen bonds and other non-covalent interactions can also be quantified. nih.gov

Table 2: Typical Parameters and Outputs of an MD Simulation for this compound

| Simulation Parameter/Analysis | Description | Typical Implementation |

| Force Field | A set of parameters and equations used to describe the potential energy of the system's atoms. | OPLS (Optimized Potentials for Liquid Simulations) or AMBER are commonly used for organic molecules. nih.gov |

| Solvent Model | Explicit representation of solvent molecules. | TIP3P or SPC/E water models are standard for aqueous simulations. nih.gov |

| Simulation Time | The duration over which the system's dynamics are simulated. | 100 nanoseconds (ns) or longer to ensure adequate sampling of conformational space. nih.gov |

| Analysis: RMSD | Root Mean Square Deviation measures the average deviation of atomic positions from a reference structure over time, indicating structural stability. | A low and stable RMSD value over the simulation time suggests the system has reached equilibrium. ajchem-a.com |

| Analysis: Hydrogen Bonds | Quantification of hydrogen bonds formed between the molecule (specifically the -NH₂ group) and its environment. | Analysis reveals the stability and dynamics of key intermolecular interactions. nih.gov |

| Analysis: SASA | Solvent Accessible Surface Area measures the surface area of the molecule exposed to the solvent. | Changes in SASA can indicate conformational changes or binding events. ajchem-a.com |

Spectroscopic Property Prediction (e.g., GIAO for NMR Chemical Shifts, TD-DFT for UV-Vis)

Computational chemistry provides robust methods for predicting spectroscopic properties, which can aid in the identification and characterization of molecules like this compound.

GIAO for NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts with high accuracy. mdpi.com This method, typically employed with DFT, calculates the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS).

For this compound, GIAO calculations can predict the chemical shifts for:

¹H NMR: The protons on the aromatic ring, the amine group, and the ethyl group. The electron-withdrawing nature of the -CF₃ group and the electron-donating -C₂H₅ group will cause distinct shifts for the aromatic protons.

¹³C NMR: The carbons of the aromatic ring will show significant variation in their chemical shifts due to the strong and opposing electronic effects of the substituents.

¹⁹F NMR: This is particularly useful for fluorinated compounds. The calculation can predict the chemical shift of the fluorine atoms in the -CF₃ group. acs.org

Comparing theoretical shifts with experimental data can confirm the molecular structure and assign specific resonances. mdpi.com

TD-DFT for UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov It computes the energies of vertical electronic excitations from the ground state to various excited states. researchgate.net The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comuctm.edu

A TD-DFT calculation for this compound would identify the key electronic transitions, such as π → π* transitions within the aromatic ring. The calculation can be performed in the gas phase or, more accurately, by including a solvent model (e.g., Polarizable Continuum Model, PCM) to account for solvent effects on the electronic structure. mdpi.comresearchgate.net The analysis of the molecular orbitals involved in the main transitions (e.g., HOMO→LUMO) provides a deeper understanding of the molecule's electronic behavior upon light absorption. mdpi.com

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Technique | Predicted Parameter | Value | Description |

| ¹³C NMR (GIAO) | Aromatic C-F Carbon Shift (C5) | ~125 ppm (quartet, ¹JCF ≈ 272 Hz) | The carbon directly bonded to the fluorine atoms shows a characteristic quartet splitting pattern and a large coupling constant. acs.org |

| ¹H NMR (GIAO) | Aromatic Proton Shifts | δ 6.5 - 7.0 ppm | The chemical shifts of the three aromatic protons would be distinct due to the meta-substitution pattern and electronic influences. |

| ¹⁹F NMR (GIAO) | -CF₃ Fluorine Shift | ~ -62 ppm | A single resonance is expected for the three equivalent fluorine atoms. acs.org |

| UV-Vis (TD-DFT) | λmax 1 | ~250 nm | Likely corresponds to a π → π* transition within the substituted benzene ring. |

| UV-Vis (TD-DFT) | λmax 2 | ~300 nm | A lower energy absorption band, potentially involving charge-transfer character from the amino and ethyl groups to the trifluoromethyl-substituted ring. |

Applications in Advanced Chemical Synthesis and Materials Science Academic Focus

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

Precursor to Functionalized Heterocyclic Systems

3-Ethyl-5-(trifluoromethyl)aniline serves as a foundational precursor for the synthesis of complex functionalized heterocyclic systems. Its primary amine group provides a reactive handle for a variety of cyclization reactions. A significant application is in the development of therapeutic agents, such as positive allosteric modulators of the Retinoid-related Orphan Receptor gamma t (RORγt).

In this context, the aniline (B41778) is used to construct a core heterocyclic scaffold. For instance, it can be a starting material in the multi-step synthesis of compounds featuring complex ring systems. One documented pathway involves the conversion of this compound into an acetamide (B32628) derivative, N-(3-ethyl-5-(trifluoromethyl)phenyl)acetamide. This intermediate is then utilized in further synthetic steps to build the final, intricate heterocyclic structure of the RORγt modulator. The development of such modulators is critical for treating autoimmune diseases.

Scaffold for the Development of Novel Molecular Architectures

Beyond being a simple precursor, the 3-ethyl-5-(trifluoromethyl)phenyl moiety acts as a fundamental scaffold upon which novel and complex molecular architectures are built. Its structure serves as a rigid framework to which other functional groups and ring systems can be attached in a precise three-dimensional orientation.

This is exemplified in its use for creating RORγt modulators, where the aniline-derived core correctly positions other parts of the molecule to ensure effective interaction with the receptor's binding site. The synthesis of these sophisticated molecules relies on the aniline's structure to guide the assembly of the final product, demonstrating its role as a critical scaffold for creating new chemical entities with specific biological functions.

Contributions to Catalyst and Ligand Design

The application of fluorinated compounds in catalysis is a well-established field, as the electron-withdrawing nature of fluorine can significantly influence the electronic properties and stability of ligands and catalysts. While the related compound 3,5-bis(trifluoromethyl)aniline (B1329491) is known for its use in forming organocatalysts and ligands, specific, publicly documented examples for this compound are limited.

Synthesis of Chiral Ligands

There is currently no specific information available in peer-reviewed literature detailing the synthesis of chiral ligands derived directly from this compound.

Design of Organocatalysts and Metal-Ligand Complexes

Similarly, the use of this compound in the specific design of organocatalysts or as a component in metal-ligand complexes is not extensively documented in current academic or patent literature.

Integration into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. While aniline derivatives can participate in such assemblies through hydrogen bonding and π-π stacking, there is no specific research available that describes the integration of this compound into defined supramolecular architectures.

Utility in Functional Materials Development

The unique combination of an electron-donating aniline group and a strongly electron-withdrawing trifluoromethyl group makes this compound a potentially valuable precursor for a range of functional materials. These substituents allow for the fine-tuning of electronic properties, solubility, and intermolecular interactions, which are critical for performance in areas like organic electronics and specialty polymers.

Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic molecules that emit light when an electric current is applied. The performance of an OLED is highly dependent on the chemical structure of the materials used in its various layers. uniss.itrsc.org Aniline derivatives are important building blocks in the synthesis of materials for these devices, particularly for hole-transport layers (HTLs) and as components of emissive molecules. researchgate.net

Primary aryl amines, such as aniline derivatives, can be reacted with aryl halides through palladium-catalyzed coupling reactions to create larger triarylamine structures. researchgate.net These triarylamine-based molecules are widely used in OLEDs due to their excellent charge-transport properties. researchgate.netnih.gov The introduction of substituents like the ethyl and trifluoromethyl groups onto the aniline ring allows for the precise tuning of the material's properties. The trifluoromethyl group can lower the HOMO and LUMO energy levels of the molecule, which is a critical parameter for matching the energy levels of adjacent layers in an OLED device to ensure efficient charge injection and transport. uniss.it Furthermore, such substitutions can influence the material's thermal stability and ability to form stable amorphous films, preventing crystallization that can degrade device performance.

Table 2: Role of Aniline-Derived Scaffolds in OLED Materials

| OLED Component | Material Class | Function of Aniline-Derived Structure | Desired Property Influence of CF3/Ethyl Groups |

| Hole-Transport Layer (HTL) | Triarylamines | Forms the core of the charge-carrying molecule. researchgate.net | Tuning of HOMO level for efficient hole injection; improved stability. uniss.it |

| Emissive Layer (EML) | Dendrimers, Phosphorescent Complexes | Serves as a ligand or part of a larger dendron attached to an emissive core. uq.edu.au | Modifies electronic properties and solubility; can enhance photoluminescence quantum yield. uq.edu.au |

| Electron-Transport Layer (ETL) | Bipyridine-based materials | Can be incorporated to balance charge transport and create weak hydrogen-bonding networks for molecular orientation. rsc.org | Influences molecular packing and electronic properties. rsc.org |

The aniline functional group is a versatile reactive handle for polymer chemistry. It is the basis for conducting polymers like polyaniline and can serve as a curing agent for epoxy resins. The incorporation of specific substituents onto the aniline ring allows for the creation of specialty polymers and coatings with tailored properties.

While direct research citing this compound in specific polymer systems is limited in the available literature, its structure suggests clear potential applications. The aniline nitrogen can react with epoxides, isocyanates, or acid chlorides to be integrated into epoxy, polyurethane, or polyamide backbones, respectively. The ethyl and trifluoromethyl groups would be carried into the final polymer, imparting unique characteristics. The trifluoromethyl group is known for increasing thermal stability, chemical resistance, and hydrophobicity (water repellency). The ethyl group can enhance solubility in organic solvents, aiding in processing. Therefore, polymers and coatings derived from this compound would be expected to exhibit enhanced durability and resistance to harsh chemical environments, making them suitable for high-performance applications. spc-net.comspc-net.com

Future Research Directions and Emerging Paradigms

Development of Highly Efficient and Selective Synthetic Methodologies for 3-Ethyl-5-(trifluoromethyl)aniline

The demand for trifluoromethylated anilines in various scientific fields necessitates the development of more efficient, selective, and sustainable synthetic methods. Current research is geared towards overcoming the limitations of traditional multi-step syntheses which can be low-yielding and require harsh conditions. google.comchinjmap.com

Future methodologies are expected to focus on:

Direct C-H Trifluoromethylation: Significant advances have been made in the direct trifluoromethylation of aromatic C-H bonds. Visible-light-promoted methods using reagents like the Togni reagent or sodium trifluoromethanesulfinate (Langlois reagent) have shown promise for the trifluoromethylation of free anilines at room temperature. nih.govnih.gov Future work will likely focus on developing catalysts and conditions that allow for precise regioselectivity to target the meta-position of anilines like 3-ethylaniline (B1664132), thus providing a more direct route to compounds such as this compound.

Novel Catalytic Systems: Research is moving beyond traditional palladium or copper catalysts to explore more abundant and less toxic metals. Iron-catalyzed reactions, for example, are gaining traction. acs.org Additionally, photoredox catalysis offers a mild and efficient alternative for generating trifluoromethyl radicals under visible light irradiation. wikipedia.org The development of dual catalytic systems, combining photoredox catalysts with other metal catalysts like nickel, is a promising avenue for achieving unique and selective transformations. acs.org

Biocatalytic Approaches: The use of enzymes, such as nitroreductases, presents a green and highly selective alternative to traditional chemical reductions of nitroaromatics to form anilines. nih.gov Developing engineered enzymes or whole-cell systems capable of reducing a precursor like 1-ethyl-3-nitro-5-(trifluoromethyl)benzene could provide a highly efficient and environmentally benign route to this compound. Continuous flow biocatalysis, using immobilized enzymes, further enhances the sustainability and scalability of this approach. nih.gov

A comparative look at emerging synthetic strategies is presented below:

| Methodology | Key Features | Potential Advantages |

| Visible-Light Photoredox Catalysis | Uses light energy to drive reactions; often employs radical intermediates. | Mild reaction conditions, high functional group tolerance, economical. nih.gov |

| Dual Catalysis (e.g., Ni/Photoredox) | Combines two distinct catalytic cycles to enable novel transformations. | Access to unique reactivity, potential for asymmetric synthesis. acs.org |

| Biocatalysis (e.g., Nitroreductases) | Employs enzymes for highly selective chemical transformations. | High chemoselectivity, environmentally friendly (aqueous media, room temp), avoids heavy metals. nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of Trifluoromethylated Anilines

The unique electronic properties conferred by the trifluoromethyl group can lead to novel reactivity in aniline (B41778) derivatives. Future research will delve deeper into harnessing this reactivity for unprecedented chemical transformations.

A key area of exploration is the trifluoromethylarylation of alkenes . A recently developed method allows for the use of anilines as an aromatic source in the trifluoromethylarylation of alkenes without the need for transition metals or photocatalysts. nih.govrsc.org This transformation is promoted by hexafluoroisopropanol (HFIP) as a solvent, which establishes a hydrogen-bonding network that alters the aniline's reactivity and directs the reaction with high selectivity. nih.govrsc.org This uncovers a new mode of reactivity for anilines, which are typically prone to unselective reactions. nih.gov

Another fascinating area is the participation of the trifluoromethyl group itself in cyclization reactions. For instance, base-mediated cyclization of ketimines derived from 2-(trifluoromethyl)aniline (B126271) has been shown to proceed via an unusual pathway involving the CF₃ group to form 2-arylquinolines. acs.org Investigating analogous reactions for 3-substituted isomers like this compound could unlock novel heterocyclic scaffolds.

Future research will likely focus on:

Discovering new solvent effects, like those observed with HFIP, to control the reactivity and selectivity of trifluoromethylated anilines. nih.gov

Using the CF₃-aniline scaffold as a synthon for complex heterocycles by designing reactions that leverage the unique electronic interplay between the amine and the strongly electron-withdrawing trifluoromethyl group. acs.org

Developing unprecedented transformations that functionalize both the aromatic ring and the nitrogen atom in a single, controlled step.

Advanced Computational Modeling for Predictive Chemical Design and Property Forecasting

Computational chemistry is becoming an indispensable tool for accelerating chemical research. Density Functional Theory (DFT) and other quantum chemical methods are being used to predict the properties and reactivity of molecules with increasing accuracy. researchgate.netacs.org

For this compound and its derivatives, future computational studies will be crucial for:

Predicting Reactivity and Regioselectivity: DFT calculations can model the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, to predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net This can guide the design of experiments for developing selective C-H functionalization or other reactions.

Rational Design of Functional Molecules: By calculating properties like dipole moment, polarizability, and absorption spectra, computational models can screen virtual libraries of derivatives for specific applications, such as in optical materials or as chromophores in polyimides. acs.org This DFT-assisted screening significantly reduces the experimental effort required.

Understanding Reaction Mechanisms: Computational modeling can elucidate complex reaction pathways, identify transition states, and explain observed selectivity. nih.gov For example, modeling the hydrogen-bonding network in the HFIP-mediated trifluoromethylarylation of alkenes was key to understanding the unique reactivity. nih.govrsc.org

| Computational Application | Objective | Impact on Research |

| DFT Calculations | Predict HOMO-LUMO gaps, molecular electrostatic potential, and vibrational spectra. researchgate.net | Guides synthetic strategy and aids in the interpretation of experimental data. |

| Mechanism Elucidation | Model transition states and reaction intermediates. | Provides fundamental understanding of reactivity and selectivity. nih.gov |

| Virtual Screening | Forecast properties of hypothetical derivatives. | Accelerates the discovery of new functional molecules by prioritizing synthetic targets. acs.org |

Strategic Design of Next-Generation Derivatives with Tailored Properties for Academic Exploration

This compound is a versatile scaffold for the synthesis of next-generation molecules with tailored properties. The strategic placement of the ethyl and trifluoromethyl groups provides a unique substitution pattern that can be exploited to fine-tune the biological activity or material properties of its derivatives.

In medicinal chemistry, the trifluoromethylphenyl moiety is a well-known feature in many drugs due to its ability to enhance properties like metabolic stability and receptor binding affinity. nih.gov Research has demonstrated that pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl group are potent inhibitors of drug-resistant bacteria. nih.gov Similarly, derivatives of 4-anilinoquinazolines are explored as kinase inhibitors. nih.gov

Future academic exploration will focus on:

Systematic Structure-Activity Relationship (SAR) Studies: Creating focused libraries of derivatives by modifying the aniline nitrogen or the aromatic ring of this compound to probe interactions with biological targets.

Development of Novel Heterocyclic Systems: Using the aniline as a starting point for multi-step syntheses of complex, fluorine-containing heterocycles with potential applications in agrochemicals or pharmaceuticals.

Synthesis of Molecular Probes: Incorporating this aniline into larger molecules designed to study biological processes or to act as sensors for specific analytes.

Integration with Automated Synthesis and Machine Learning Approaches in Chemical Discovery

The convergence of automated synthesis platforms, high-throughput screening, and artificial intelligence is set to revolutionize chemical discovery. For compounds like this compound, these technologies offer a path to rapidly explore vast chemical spaces.

Automated Synthesis: Flow chemistry and robotic platforms can accelerate the synthesis and purification of compound libraries. Continuous flow reactors, for example, have been successfully used for the biocatalytic synthesis of anilines, offering enhanced control and efficiency. nih.gov This approach allows for the rapid generation of derivatives for screening.

Machine Learning (ML): Supervised machine learning models can be trained on data from high-throughput screening to predict the properties of new, unsynthesized molecules. nih.gov For example, ML models have been used to understand the toxicity profiles of kinase inhibitors based on their chemical structure. nih.gov By training models on data from derivatives of this compound, researchers can predict which new structures are most likely to possess desired biological activities or material properties, thereby guiding synthetic efforts.

The integration of these technologies creates a closed-loop discovery cycle:

A machine learning model proposes new derivatives of this compound with a high probability of desired activity.

An automated synthesis platform synthesizes the proposed compounds.

High-throughput screening assays the properties of the new compounds.

The results are fed back into the machine learning model to improve its predictive accuracy for the next cycle.

This synergistic approach promises to dramatically accelerate the pace of discovery and innovation in fields that rely on specialized chemical building blocks like this compound.

Q & A

Q. What are the recommended synthetic routes for 3-Ethyl-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling or nitro-group reduction. For example:

- Catalytic Hydrogenation: Reduce a nitro precursor (e.g., 3-Ethyl-5-(trifluoromethyl)nitrobenzene) using H₂ with Pd/C in ethanol under reflux (60–80°C, 12–24 hrs). Monitor completion via TLC .

- Buchwald-Hartwig Amination: Couple aryl halides with ammonia equivalents using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base in toluene (100–120°C, 24 hrs). Purify via C18 reverse-phase chromatography .

Optimization Tips: Adjust catalyst loading (0.5–5 mol%), solvent polarity (DMF for polar intermediates), and temperature to minimize side products like dehalogenation .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: Expect aromatic proton signals at δ 6.8–7.2 ppm (meta to CF₃) and ethyl group signals (CH₂CH₃: δ 1.2–1.4 ppm triplet, CH₃: δ 2.5–2.7 ppm quartet). CF₃ appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .

- FT-IR: NH₂ stretches (3350–3450 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

- UV-Vis: Absorption bands near 250–280 nm due to π→π* transitions in the aromatic ring .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical goggles, and a lab coat. Use fume hoods to avoid inhalation (acute toxicity: LC50 ~200 mg/m³) .

- Storage: Keep in amber glass under nitrogen at 2–8°C to prevent oxidation .

- Spill Management: Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic effects of the ethyl and trifluoromethyl substituents?

Methodological Answer:

- Frontier Orbital Analysis: DFT calculations (B3LYP/6-311+G(d,p)) show the CF₃ group lowers HOMO energy (-6.8 eV vs. -6.2 eV for non-fluorinated analogs), enhancing electrophilic substitution resistance. Ethyl groups slightly raise LUMO energy, affecting nucleophilic attack sites .

- Electrostatic Potential Maps: CF₃ creates electron-deficient regions, directing regioselectivity in reactions (e.g., nitration occurs para to ethyl) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Methodological Answer:

- Metabolic Stability: The CF₃ group reduces CYP450-mediated oxidation (t₁/₂ increases from 2.5 to 8.2 hrs in liver microsomes) .